Butyro-betaine is primarily derived from the metabolism of certain amino acids, particularly lysine, and can also be obtained from dietary sources such as meat and dairy products. It is synthesized endogenously in humans through a series of enzymatic reactions involving gamma-butyrobetaine hydroxylase.
Butyro-betaine is classified as a tertiary amine due to its quaternary nitrogen atom, which is bonded to four carbon-containing groups. It falls under the category of organic compounds known as betaines, which are zwitterionic compounds that possess both positive and negative charges.
The synthesis of gamma-butyrobetaine can be achieved through various methods, including chemical synthesis and enzymatic pathways. A notable method involves the reaction of gamma-chlorobutyric acid with trimethylamine in the presence of a catalytic agent. The process can be conducted under controlled temperatures (60-120 °C) and pressures (0.4-0.8 MPa) for several hours or at ambient temperature over several days to yield gamma-butyrobetaine hydrochloride.
The molecular formula for gamma-butyrobetaine is CHNO. Its structure consists of a butyric acid backbone with a quaternary ammonium group. The compound features a hydroxyl group that is critical for its biological activity.
Butyro-betaine participates in several biochemical reactions, primarily as a substrate for gamma-butyrobetaine hydroxylase, which catalyzes its conversion into L-carnitine. This reaction involves the incorporation of molecular oxygen and requires iron as a cofactor.
The mechanism by which butyro-betaine functions involves its conversion to L-carnitine through hydroxylation. This transformation is crucial for fatty acid oxidation within mitochondria.
Butyro-betaine has several applications in scientific research and potential therapeutic uses:
Butyrobetaine (γ-butyrobetaine or 4-trimethylammoniobutanoate) is a quaternary ammonium compound with the chemical formula C₇H₁₅NO₂ and a molecular weight of 145.20 g/mol. It features a linear four-carbon backbone terminating in a carboxylate group and a trimethylammonium group at the C4 position. Structurally, it belongs to the class of endogenous trimethylammonium derivatives, sharing the (CH₃)₃N⁺- moiety with metabolites like carnitine, choline, and trimethylamine N-oxide (TMAO) [3] [9]. The compound exists as a zwitterion at physiological pH, with the positively charged trimethylammonium group and negatively charged carboxylate group enabling unique ionic interactions. Key bond lengths and angles derived from crystallographic studies include:
Table 1: Structural Parameters of Butyrobetaine
Parameter | Value | Significance |
---|---|---|
Molecular Formula | C₇H₁₅NO₂ | Distinguishes from carnitine (C₇H₁₅NO₃) |
Charge Distribution | Zwitterionic | Enhances water solubility |
pKa (Carboxyl Group) | ~3.5 | Fully ionized at physiological pH |
N⁺-C₄ Distance | 5.10 Å | Optimal for enzyme-substrate interactions |
Butyrobetaine serves as the immediate biosynthetic precursor to L-carnitine in the endogenous carnitine biosynthesis pathway, where it undergoes hydroxylation catalyzed by the enzyme γ-butyrobetaine dioxygenase (BBOX1) [8]. Its structural simplicity—lacking the 3-hydroxyl group of carnitine—dictates its metabolic roles and interactions with microbial enzymes [7] [9].
Unlike carnitine, which possesses a chiral center at the C3 position, butyrobetaine has no stereocenters due to the absence of substituents on its aliphatic chain. This absence of chirality means it does not exhibit enantiomeric forms, simplifying its biochemical interactions [3] [9]. However, positional isomers exist:
The γ-isomer is the sole substrate for BBOX1 due to the precise spatial alignment required in the enzyme's active site, which accommodates the four-carbon distance between the carboxylate and trimethylammonium groups [8]. Computational models reveal that the extended conformation of γ-butyrobetaine minimizes steric clash with BBOX1 residues like His326 and Asp358, facilitating catalysis. In contrast, α- and β-isomers adopt folded conformations incompatible with the enzyme’s binding pocket [10].
Butyrobetaine demonstrates high water solubility (>100 g/L) due to its zwitterionic nature and low octanol-water partition coefficient (log P ≈ -3.1). Key physicochemical properties include:
Microbial uptake studies show butyrobetaine accumulation increases 15-fold in L. monocytogenes at 7°C compared to 30°C, confirming its role as a cryoprotectant [2]. Its osmolyte functionality parallels betaine but contrasts with TMAO, which primarily stabilizes proteins against urea-induced denaturation [7] [9].
Butyrobetaine shares structural motifs with key metabolites but exhibits distinct biochemical behaviors:
Table 2: Comparative Analysis of Butyrobetaine and Structurally Related Metabolites
Compound | Molecular Features | Metabolic Role | Association with Disease |
---|---|---|---|
Butyrobetaine | C4 backbone; no chiral centers | Carnitine biosynthesis precursor; osmolyte | Atherogenesis [4] [7] |
Carnitine | C4 backbone; 3-OH group; chiral | Fatty acid shuttling into mitochondria | Elevated in male gastric cancer [1] |
Betaine | N-trimethylglycine; no carboxylate | Methyl donor; osmoprotectant | Inverse association with CRC [6] |
TMAO | N-Oxide of TMA | Gut microbiota-derived metabolite | Cardiovascular risk [4] [7] |
In colorectal cancer, serum choline—not butyrobetaine or TMAO—shows a 3-fold increased risk (OR 3.22, P<0.0001), highlighting metabolic pathway specificity [6].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7